molecular formula C6H11NO B2931712 7-Oxabicyclo[2.2.1]heptan-2-amine CAS No. 1190424-96-4

7-Oxabicyclo[2.2.1]heptan-2-amine

Cat. No.: B2931712
CAS No.: 1190424-96-4
M. Wt: 113.16 g/mol
InChI Key: DZOONCSMZVPSHJ-PBXRRBTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxabicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by a unique structure that includes an oxygen bridge

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[2.2.1]heptan-2-amine typically involves the Diels-Alder reaction of furans with dienophiles. This reaction is highly efficient and can be performed under mild conditions. The general procedure involves the reaction of furan with an appropriate dienophile, followed by catalytic hydrogenation to yield the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of enantiomerically pure starting materials can lead to the production of enantiomerically enriched this compound .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxabicycloheptanones, substituted amines, and various derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Oxabicyclo[2.2.1]heptan-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[2.2.1]heptan-2-amine is unique due to the presence of both an oxygen bridge and an amine group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in synthesis and research .

Properties

CAS No.

1190424-96-4

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5-,6+/m1/s1

InChI Key

DZOONCSMZVPSHJ-PBXRRBTRSA-N

SMILES

C1CC2C(CC1O2)N

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O2)N

Canonical SMILES

C1CC2C(CC1O2)N

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.